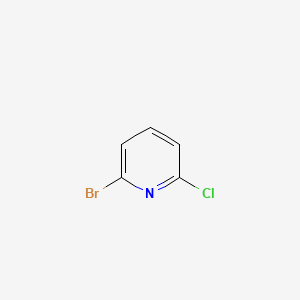
2-Bromo-6-chloropyridine
Cat. No. B1266251
M. Wt: 192.44 g/mol
InChI Key: JWTZSVLLPKTZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09056865B2
Procedure details


An oven-dried flask under N2 was charged with TMS-CH2Li (2.57 mmol, 1M in pentane) and cooled to 0° C. Then a solution of the 2-iodo-3,5-dimethylpyridine (300 mg, 1.29 mmol) in heptane (4.3 mL) was added dropwise, and the resulting mixture was stirred at 0° C. for 1 h. The solution was cooled to −78° C., and 2 mL THF was added. A solution of ZnBr2 (435 mg, 1.53 mmol) in THF (4.3 mL, cooled to 0° C.) was added dropwise. The resulting mixture was stirred vigorously at −78° C. for 30 min, then warmed to 0° C. for 1 h. Solid 2-bromo-6-chloropyridine (371 mg, 1.93 mmol) and Pd(PPh3)4 (74 mg, 5 mol %) were added. The reaction flask was evacuated and back-filled with N2 (3×) then heated to 65° C. After 20 h, the reaction was removed from heat and quenched with saturated aqueous ammonium chloride. The biphasic mixture was transferred to a separation funnel and extracted with EtOAc (3×). The combined organics were washed with 1M Na2S2O3, saturated aqueous sodium bicarbonate, water, and brine, then dried over MgSO4, filtered, and concentrated to get crude product. Purified on Biotage 40S column, eluting with 0-20% EtOAc/heptane to afford 166 mg (59%) of the title compound as an orange oil. LCMS and NMR showed desired product >95% pure. m/z (APCI+) for C12H11N2Cl=219.00 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.36 (s, 1 H) 7.95-8.01 (m, 1 H) 7.88-7.94 (m, 1 H) 7.58 (s, 1 H) 7.53 (d, J=7.83 Hz, 1 H) 2.47 (s, 3 H) 2.33 (s, 3 H).








Name
Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[Si](C[Li])(C)(C)C.I[C:8]1[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[CH:10][N:9]=1.Br[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[N:18]=1>CCCCCCC.C1COCC1.[Zn+2].[Br-].[Br-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:23][C:19]1[N:18]=[C:17]([C:8]2[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[CH:10][N:9]=2)[CH:22]=[CH:21][CH:20]=1 |f:5.6.7,^1:42,44,63,82|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.57 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)C[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC1=NC=C(C=C1C)C
|
|
Name
|
|
|
Quantity
|
4.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
371 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
74 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred vigorously at −78° C. for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 0° C. for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
back-filled with N2 (3×)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then heated to 65° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 20 h
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
from heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated aqueous ammonium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The biphasic mixture was transferred to a separation funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with 1M Na2S2O3, saturated aqueous sodium bicarbonate, water, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to get crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purified on Biotage 40S column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 0-20% EtOAc/heptane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=CC(=N1)C1=NC=C(C=C1C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 166 mg | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
